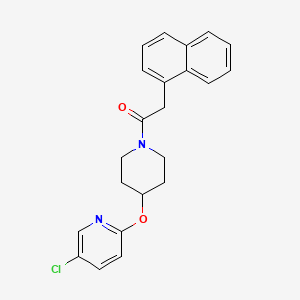

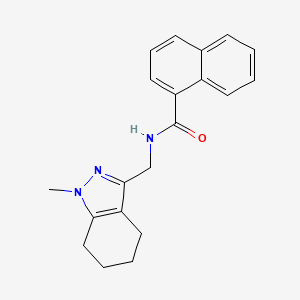

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-naphthamide, also known as MI-773, is a small molecule inhibitor that selectively targets the MDM2-p53 interaction. The MDM2-p53 interaction is a critical pathway in the regulation of the tumor suppressor protein p53, which is frequently mutated in cancer. MI-773 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer therapy.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-naphthamide and its derivatives have been studied for their potential application in Alzheimer's disease research. A study by Shoghi-Jadid et al. (2002) utilized a derivative, [18F]FDDNP, in positron emission tomography to localize and monitor neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Supramolecular Chemistry

Kobaisi et al. (2016) reviewed developments in naphthalene diimides (NDIs), related to the compound , highlighting their application in supramolecular chemistry, sensors, molecular switching devices, and medicinal applications (Kobaisi et al., 2016).

Photophysical Properties

Jung et al. (2018) reported on a nonfullerene electron transporting material based on naphthalene diimide (NDI) small molecules, including derivatives similar to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-naphthamide, for use in perovskite solar cells. These cells exhibited high power conversion efficiency and stability (Jung et al., 2018).

Chemistry of Naphthalene Diimides

Bhosale et al. (2008) provided an overview of naphthalene diimides (NDIs), discussing their chemical properties, applications in thin films, molecular sensors, and artificial photosynthesis. This information is relevant to the study of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-naphthamide and its applications (Bhosale et al., 2008).

Wirkmechanismus

Target of Action

For instance, some indazole derivatives have been found to inhibit, regulate, and/or modulate CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK), playing a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

Indazole derivatives have been shown to possess a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e 2 (pge 2 ), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner, whereas nitrite was partially reduced . This suggests that the compound may have an impact on inflammatory pathways.

Result of Action

Indazole derivatives have been found to possess a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities

Eigenschaften

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-23-19-12-5-4-10-17(19)18(22-23)13-21-20(24)16-11-6-8-14-7-2-3-9-15(14)16/h2-3,6-9,11H,4-5,10,12-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCSBKDORQHQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2922310.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)

![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)

![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)